molecular formula C25H20ClN3O B2610926 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-82-8

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2610926
CAS No.: 901030-82-8
M. Wt: 413.91
InChI Key: WXWKLDYUSVVKKI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl, ethoxyphenyl, and methyl groups

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

    Substitution Reactions: The introduction of the chlorophenyl, ethoxyphenyl, and methyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as chlorinating agents, ethoxylating agents, and methylating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining product purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Chlorinating agents like thionyl chloride, ethoxylating agents like ethyl iodide, methylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: A simpler analog with a chloro substituent on the quinoline ring.

    1-(2-(4-chlorophenyl)-2-oxo-ethyl)-quinolinium, bromide: A related compound with a similar quinoline core and chlorophenyl substituent.

    7-Chloro-4-(4-morpholinyl)quinoline: Another quinoline derivative with a chloro and morpholinyl substituent.

Uniqueness

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-3-30-20-11-5-17(6-12-20)24-22-15-27-23-13-4-16(2)14-21(23)25(22)29(28-24)19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWKLDYUSVVKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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